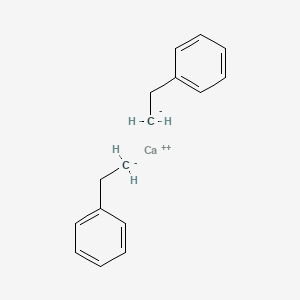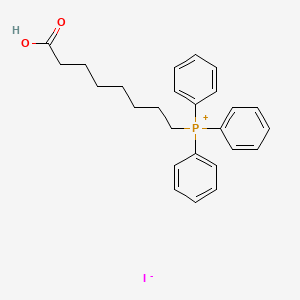![molecular formula C15H16OS B14301717 2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one CAS No. 118467-10-0](/img/structure/B14301717.png)
2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one is a spirocyclic compound characterized by a unique structure where two rings are connected through a single shared carbon atom. This compound falls under the category of spiro compounds, which are known for their structural rigidity and diverse applications in various fields of science and industry .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one typically involves the reaction of a phenylsulfanyl group with a spirocyclic non-2-en-1-one precursor. One common method includes the use of Friedel-Crafts alkylation, where the phenylsulfanyl group is introduced to the spirocyclic system under acidic conditions . Another approach involves pericyclic reactions such as cycloaddition, which can efficiently form the spirocyclic structure .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to streamline the production process .
Analyse Chemischer Reaktionen
Types of Reactions
2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The phenylsulfanyl group can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the spirocyclic ketone to corresponding alcohols.
Substitution: Electrophilic and nucleophilic substitution reactions can modify the phenylsulfanyl group or the spirocyclic core.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide (H₂O₂) or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are typical reducing agents.
Substitution: Halogenating agents or nucleophiles such as Grignard reagents can be employed.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, alcohols, and various substituted derivatives of the spirocyclic core .
Wissenschaftliche Forschungsanwendungen
2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one has a wide range of applications in scientific research:
Wirkmechanismus
The mechanism of action of 2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one involves its interaction with various molecular targets and pathways. The phenylsulfanyl group can participate in redox reactions, influencing cellular oxidative stress levels. Additionally, the spirocyclic structure can interact with specific enzymes or receptors, modulating their activity and leading to various biological effects .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Spiro[4.4]non-1-ene: A structurally similar compound with a different functional group.
2-Butyl-1,3-diazaspiro[4.4]non-1-en-4-one: Another spirocyclic compound with distinct functional groups and applications.
Uniqueness
2-(Phenylsulfanyl)spiro[4.4]non-2-en-1-one is unique due to the presence of the phenylsulfanyl group, which imparts specific chemical reactivity and biological activity. Its spirocyclic structure also provides rigidity and stability, making it a valuable compound in various research and industrial applications .
Eigenschaften
CAS-Nummer |
118467-10-0 |
|---|---|
Molekularformel |
C15H16OS |
Molekulargewicht |
244.4 g/mol |
IUPAC-Name |
3-phenylsulfanylspiro[4.4]non-2-en-4-one |
InChI |
InChI=1S/C15H16OS/c16-14-13(17-12-6-2-1-3-7-12)8-11-15(14)9-4-5-10-15/h1-3,6-8H,4-5,9-11H2 |
InChI-Schlüssel |
DKWQMXZFCQRHLY-UHFFFAOYSA-N |
Kanonische SMILES |
C1CCC2(C1)CC=C(C2=O)SC3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


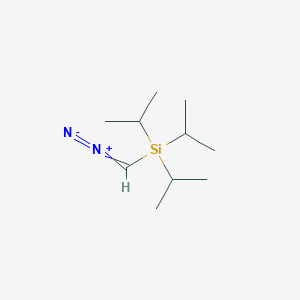
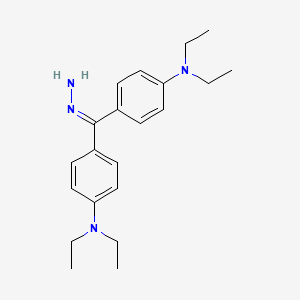
![2-[2-(Dodecylsulfanyl)ethoxy]ethyl octadecanoate](/img/structure/B14301648.png)
![3,6-Diethyl-2,5-dihydropyrrolo[3,4-c]pyrrole-1,4-dithione](/img/structure/B14301656.png)
![3-Carbamoyl-1-[4-(diethylamino)phenyl]pyridin-1-ium chloride](/img/structure/B14301660.png)
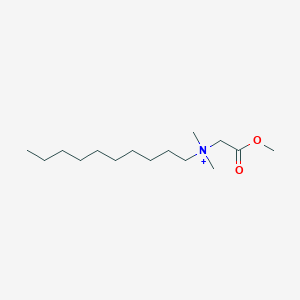

![N-{[3-(Trifluoromethyl)benzene-1-sulfonyl]oxy}hexan-1-amine](/img/structure/B14301668.png)
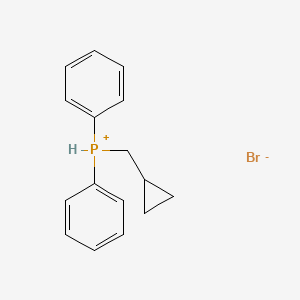
![11-[(5,6-Diphenyl-1,2,4-triazin-3-YL)amino]undecan-1-OL](/img/structure/B14301673.png)
